N-[2-(3-chlorophenyl)-2-methoxypropyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
Description
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF3N2O4/c1-18(28-2,12-4-3-5-13(20)10-12)11-24-16(26)17(27)25-14-6-8-15(9-7-14)29-19(21,22)23/h3-10H,11H2,1-2H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BURNTKIYSKNAJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC=C(C=C1)OC(F)(F)F)(C2=CC(=CC=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chlorophenyl)-2-methoxypropyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Preparation of 3-chlorophenyl-2-methoxypropylamine: This intermediate can be synthesized by reacting 3-chlorophenylacetonitrile with methanol in the presence of a base, followed by reduction with a suitable reducing agent.
Preparation of 4-(trifluoromethoxy)benzoyl chloride: This intermediate is synthesized by reacting 4-(trifluoromethoxy)benzoic acid with thionyl chloride.
Coupling Reaction: The final step involves coupling the two intermediates using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of N-[2-(3-chlorophenyl)-2-methoxypropyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-chlorophenyl)-2-methoxypropyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[2-(3-chlorophenyl)-2-methoxypropyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(3-chlorophenyl)-2-methoxypropyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-[2-(4-Fluorophenyl)-5,5-Dioxido-2,6-Dihydro-4H-Thieno[3,4-c]Pyrazol-3-yl]-N′-(3-Methoxypropyl)Ethanediamide ()
- Structure: Contains a thieno-pyrazol core with a 4-fluorophenyl group and methoxypropyl-linked ethanediamide.
- Key Differences: The target compound lacks the thieno-pyrazol heterocycle, instead featuring a simpler ethanediamide bridge. The trifluoromethoxy group in the target may enhance lipophilicity compared to the fluorophenyl group here.
3-Amino-6-[4-[[2-(3,5-Difluorophenyl)-2-Hydroxy-Acetyl]Amino]-2-Methylphenyl]-N-Methyl-Pyrazine-2-Carboxamide ()
- Structure: A pyrazine-carboxamide with a hydroxy-acetyl amino group and difluorophenyl substituent.
- Key Differences : The target compound uses ethanediamide instead of carboxamide and lacks the pyrazine ring. The trifluoromethoxy group offers greater electron-withdrawing effects than difluorophenyl.
- Synthesis : Coupling reactions with HATU or HBTU are common for such amides .
Substituted Phenyl Groups
Flutolanil (N-(3-(1-Methylethoxy)Phenyl)-2-(Trifluoromethyl)Benzamide; )
- Structure : A benzamide with a trifluoromethyl and isopropoxyphenyl group.
- Key Differences : Flutolanil is a single amide, whereas the target compound is a diamide. Both share trifluorinated groups, but the target’s trifluoromethoxy may improve solubility compared to trifluoromethyl.
Cyprofuram (N-(3-Chlorophenyl)-N-(Tetrahydro-2-Oxo-3-Furanyl)-Cyclopropanecarboxamide; )
- Structure : Combines chlorophenyl and cyclopropane-carboxamide groups.
- Key Differences : The target compound lacks the furan ring but shares the chlorophenyl motif. The ethanediamide backbone may offer greater conformational flexibility.
Methoxypropyl and Trifluoromethoxy Motifs
2-(4-Fluorophenyl)-N-Methyl-5-(3-((1-Phenylcyclopropyl)Carbamoyl)Phenyl)-6-((2,2,2-Trifluoroethyl)Amino)Furo[2,3-b]Pyridine-3-Carboxamide ()
- Structure : A furo-pyridine carboxamide with trifluoroethyl and fluorophenyl groups.
- Key Differences : The target compound avoids the complex furo-pyridine core but shares the trifluorinated and aromatic features.
- Synthesis : Similar coupling agents (e.g., HATU) and chiral separation techniques are employed .
Data Table: Structural and Functional Comparison
Key Findings and Implications
Structural Flexibility : The ethanediamide backbone in the target compound allows modular substitution, enabling optimization for target binding or solubility .
Electron-Withdrawing Effects : The trifluoromethoxy group enhances metabolic stability compared to methoxy or hydroxyl groups in analogs .
Synthetic Complexity : Coupling reactions (e.g., HATU-mediated) and chiral separations (e.g., Chiralpak® OD) are critical for producing enantiopure diamides .
Agrochemical Potential: Chlorophenyl and trifluoromethoxy groups align with pesticidal activity, as seen in flutolanil and cyprofuram .
Biological Activity
N-[2-(3-chlorophenyl)-2-methoxypropyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a complex organic compound that exhibits significant biological activity. This article explores its pharmacological properties, metabolic pathways, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
The chemical structure of N-[2-(3-chlorophenyl)-2-methoxypropyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide can be summarized as follows:
- Molecular Formula : C18H19ClF3N3O2
- Molecular Weight : 393.81 g/mol
- CAS Number : Not specified in the available literature.
Pharmacological Properties
Research indicates that this compound has various pharmacological effects, including:
- Antitumor Activity : Some studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, suggesting potential as an anticancer agent.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in animal models, indicating its utility in treating inflammatory diseases.
- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from oxidative stress, which is a critical factor in neurodegenerative diseases.
The precise mechanism by which N-[2-(3-chlorophenyl)-2-methoxypropyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide exerts its effects is still under investigation. However, it is believed to interact with specific cellular pathways involved in apoptosis and inflammation.
Metabolism and Pharmacokinetics
The metabolic pathways of this compound have been studied using advanced techniques such as High-Performance Liquid Chromatography (HPLC).
Case Study
In a notable study, rats were administered the compound intraperitoneally at a dose of 100 mg/kg. Blood samples were collected at various intervals to analyze the pharmacokinetics and metabolites formed. The following metabolites were identified:
- M1 : 2-hydrazino-3-methyl-4(3H)-quinazolinone
- M2 : 3-(3-chlorophenyl)-1-phenylprop-2-en-1-one
These metabolites were confirmed using LC-MS techniques, highlighting the compound's biotransformation processes in vivo .
Research Findings Summary
| Study Focus | Findings |
|---|---|
| Antitumor Activity | Exhibits cytotoxic effects on cancer cell lines. |
| Anti-inflammatory | Reduces inflammation in animal models. |
| Neuroprotective | Protects neuronal cells from oxidative stress. |
| Metabolism | Identified key metabolites through HPLC analysis. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[2-(3-chlorophenyl)-2-methoxypropyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide, and what key reagents are involved?
- Methodology : The synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as substituted phenyl rings. For example:
Step 1 : Activation of the 3-chlorophenyl group via methoxypropylation using methoxypropyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
Step 2 : Coupling with the trifluoromethoxyphenyl moiety via amidation. Ethyl chlorooxalate is often used to bridge the two aromatic groups, followed by deprotection and purification via column chromatography (silica gel, ethyl acetate/hexane) .
- Key Reagents : Methoxypropyl chloride, ethyl chlorooxalate, trifluoromethoxyaniline, and catalysts like DMAP or TMSOTf for efficient coupling .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR are used to verify substituent positions (e.g., methoxypropyl CH₃ at δ ~3.3 ppm; trifluoromethoxy C-F coupling in ¹³C NMR) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 483.12) and fragmentation patterns .
- X-ray Crystallography (if available): Resolves bond angles and stereochemistry .
Q. What preliminary bioactivity assays are recommended for this compound?
- Screening Protocols :
- Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays .
- Cellular Toxicity : MTT assay in HEK293 or HepG2 cells to establish IC₅₀ values .
- Solubility/Stability : HPLC-based kinetic solubility in PBS (pH 7.4) and forced degradation studies under acidic/alkaline conditions .
Advanced Research Questions
Q. How can contradictory NMR data between experimental and computational models be resolved?
- Troubleshooting :
- Solvent Effects : Re-run NMR in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding interactions that may shift peaks .
- DFT Calculations : Compare experimental chemical shifts with density functional theory (DFT)-predicted values (software: Gaussian 16) to identify misassigned peaks .
- Dynamic Effects : Variable-temperature NMR to detect conformational flexibility in the methoxypropyl chain .
Q. What strategies optimize yield in the final amidation step, given steric hindrance from the trifluoromethoxy group?
- Optimization Approaches :
- Catalyst Screening : Use HATU or EDCI/HOBt instead of DCC to enhance coupling efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 100°C) to minimize side-product formation .
- Solvent Choice : Switch from DCM to THF for better solubility of bulky intermediates .
Q. How does the substitution pattern (e.g., 3-chlorophenyl vs. 4-trifluoromethoxyphenyl) influence target selectivity in kinase assays?
- Mechanistic Insights :
- Computational Docking : AutoDock Vina simulations show the 3-chlorophenyl group occupies hydrophobic pockets in EGFR, while the trifluoromethoxy group enhances π-stacking with ATP-binding residues .
- SAR Studies : Analogues with 4-fluorophenyl groups show 10-fold lower activity, confirming the necessity of the trifluoromethoxy moiety for potency .
Q. What experimental designs address discrepancies in solubility data across different pH conditions?
- Methodological Adjustments :
- pH-Solubility Profiling : Use potentiometric titration (e.g., Sirius T3) to measure intrinsic solubility at pH 2–12 .
- Co-solvent Systems : Add 10% PEG-400 to aqueous buffers to mimic physiological conditions .
- Crystallinity Analysis : PXRD to detect polymorphic forms affecting solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
